5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S2/c1-21-9-5-3-2-4-8(9)13-17-18-14(20-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMWVBNAOOCOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole, including compounds similar to 5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, exhibit significant anticancer properties. These compounds have shown effective inhibition of tumor growth in various cancer cell lines. For instance:
- A study indicated that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.
- In vivo studies have reported reduced tumor size when treated with these compounds compared to control groups.
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction.
- Chlorination : Chlorination of the thiophene ring is performed using reagents like thionyl chloride.
- Synthesis of the Oxadiazole Ring : This involves cyclization reactions between hydrazides and carboxylic acids.
- Coupling Reaction : The final step involves coupling the chlorinated thiophene with the oxadiazole via nucleophilic substitution.
Industrial Applications
Due to its unique properties, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial drugs.
- Material Science : Its electronic properties may allow for use in organic semiconductors or photovoltaic devices.
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of synthesized oxadiazole derivatives similar to the compound . The study utilized various cancer cell lines (e.g., breast cancer and leukemia) to assess cytotoxicity and apoptosis induction. Results indicated a dose-dependent response with significant tumor inhibition observed at higher concentrations.
Case Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties, researchers tested the compound against common pathogens (e.g., E. coli and Staphylococcus aureus). The results demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential for development as an alternative antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antithrombotic agent, it inhibits the coagulation enzyme Factor Xa, preventing the formation of blood clots. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiophene-carboxamide derivatives with 1,3,4-oxadiazole or related heterocyclic systems. Below is a detailed comparison with structurally or functionally analogous compounds:
Rivaroxaban (Anticoagulant Drug)
- Structure: Rivaroxaban (CAS: 366789-02-8) shares a thiophene-carboxamide core but incorporates an oxazolidinone ring instead of oxadiazole. Its substituents include a morpholinone group and a chlorothiophene moiety .
- Molecular Weight : 435.88 g/mol (vs. 351.83 for the target compound) .
- Activity: Rivaroxaban is a potent anticoagulant targeting Factor Xa, whereas the biological role of the target compound is uncharacterized. The oxazolidinone ring in Rivaroxaban enhances binding specificity to serine proteases, a feature absent in oxadiazole-based analogs .
- Key Difference: The oxazolidinone ring provides conformational rigidity critical for Rivaroxaban’s activity, suggesting that the oxadiazole ring in the target compound may confer distinct pharmacokinetic properties .
5-Chloro-N-(5-(2-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)Thiophene-2-Carboxamide
- Structure : This analog replaces the 2-(methylthio)phenyl group with a 2-fluorophenyl substituent .
- Synthesis : Prepared via condensation of 5-chlorothiophene-2-carbonyl chloride with a fluorophenyl-oxadiazole precursor under mild conditions .
- Implications: The fluorine atom’s electronegativity may enhance metabolic stability compared to the methylthio group, which is more lipophilic. No biological data are reported, but fluorine’s presence often improves bioavailability in drug candidates .
Thiadiazole Carboxamide Derivatives
- Structure : Compounds like N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide () replace the oxadiazole ring with a thiadiazole (sulfur instead of oxygen) .
- Activity: Thiadiazoles exhibit antifungal and insecticidal properties, attributed to sulfur’s electron-withdrawing effects .
- Synthesis : Thiadiazoles require carbon disulfide and potassium hydroxide for ring closure, a more complex route compared to oxadiazole synthesis .
Phenoxyphenyl-Oxadiazole Hybrids
- Structure: Derivatives such as 5-(4-chloro-2-phenoxyphenyl)-1,3,4-oxadiazole-2-carboxamide () feature bulky phenoxyphenyl groups .
Antiviral Oxadiazole Derivatives
- Structure : Analogs like N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitro benzamide () share the methylthio-oxadiazole motif but lack the thiophene-carboxamide backbone .
- Activity : These compounds show antiviral activity, with substituent position (e.g., nitro vs. chloro) critically affecting efficacy. The target compound’s chlorine atom may modulate electron density similarly .
Structural and Functional Analysis Table
Key Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis (e.g., via acyl chloride coupling ) is comparable to other oxadiazole derivatives, though substituents like methylthio may require specialized thiolation steps.
- Limitations : Lack of explicit biological data for the target compound necessitates further studies to benchmark it against Rivaroxaban or antiviral derivatives.
Biological Activity
5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 435.88 g/mol. The structure features a thiophene ring, an oxadiazole moiety, and a methylthio-substituted phenyl group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The method includes the formation of the oxadiazole ring followed by coupling reactions to introduce the thiophene and carboxamide functionalities. Specific synthetic pathways may vary depending on the desired purity and yield .
Antimicrobial Properties
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Bacillus subtilis | 100 µg/mL |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .
Anticancer Activity
Studies indicate that compounds containing oxadiazole and thiophene moieties have shown promising anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle arrest.
In vitro assays have reported that certain derivatives can inhibit tumor cell proliferation effectively:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 µM |
| HeLa (Cervical Cancer) | 15 µM |
This indicates that further exploration into the structure-activity relationship (SAR) could optimize these compounds for enhanced efficacy .
Case Studies
- Antimicrobial Activity Study : A recent study evaluated a series of oxadiazole derivatives against common bacterial strains. The results highlighted that modifications at specific positions on the oxadiazole ring significantly influenced antibacterial potency .
- Anticancer Research : Another investigation focused on the anticancer potential of thiophene-based compounds. The study demonstrated that introducing substituents like methylthio enhanced cytotoxic effects against various cancer cell lines .
Q & A
Q. What are the established synthetic routes for 5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, and how can purity be optimized?
Methodology:
- Step 1: Synthesize the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), as described for analogous thiadiazole derivatives .
- Step 2: Introduce the 2-(methylthio)phenyl substituent through nucleophilic substitution or coupling reactions.
- Step 3: Purify intermediates via recrystallization (e.g., DMSO/water mixtures) and final products using column chromatography (e.g., dichloromethane/ethyl acetate, 9:1) to achieve >95% purity .
- Key Data: Yield optimization requires precise stoichiometry (e.g., 1:3 molar ratio of acid to POCl₃) and pH control during precipitation (pH 8–9 with NH₃) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodology:
- 1H/13C NMR: Assign peaks using δ values (e.g., thiophene protons at 7.60–7.40 ppm, methylthio groups at 2.95 ppm) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography: Resolve crystal packing and confirm substituent orientation (e.g., C–Cl bond distances ~1.73 Å) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodology:
- Antimicrobial: Use broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer: Screen via MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Electroluminescence: Test thin-film properties for OLED applications using UV-Vis and fluorescence spectroscopy .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and optimize synthesis?
Methodology:
- Quantum chemical calculations (DFT): Simulate transition states for cyclization steps (e.g., activation energy of POCl₃-mediated reactions) .
- Reaction path search: Use software like GRRM to identify low-energy intermediates and bypass side reactions (e.g., sulfoxide formation) .
- Machine learning: Train models on existing oxadiazole synthesis data to predict optimal solvents (e.g., DMF vs. acetonitrile) and catalysts .
Q. How to resolve contradictions in biological activity data across similar derivatives?
Methodology:
- SAR analysis: Compare substituent effects (e.g., methylthio vs. nitro groups) on bioactivity using 3D-QSAR models .
- Metabolic stability assays: Evaluate aldehyde oxidase (AO) susceptibility via liver microsome studies, as AO often deactivates thiophene derivatives .
- Crystallographic studies: Correlate bioactivity with molecular conformation (e.g., planarity of oxadiazole-thiophene linkage) .
Q. What strategies improve yield in gram-scale synthesis?
Methodology:
- Process control: Implement continuous flow reactors to maintain precise temperature (90±1°C) and reduce POCl₃ hydrolysis .
- Membrane separation: Use nanofiltration to recover unreacted starting materials (e.g., thiosemicarbazides) .
- In-line analytics: Monitor reaction progress via FTIR (e.g., disappearance of C=O stretches at 1700 cm⁻¹) .
Q. How to design derivatives with enhanced pharmacokinetic properties?
Methodology:
- LogP optimization: Introduce hydrophilic groups (e.g., –OH, –COOH) to reduce LogP from ~3.5 to <2.5, improving solubility .
- Prodrug synthesis: Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- Metabolite identification: Use LC-MS/MS to track in vivo degradation pathways (e.g., thiophene ring oxidation) .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show inactivity?
Resolution Strategy:
- Test condition standardization: Ensure consistent inoculum size (1×10⁶ CFU/mL) and incubation time (18–24 hours) .
- Compound stability: Verify integrity via HPLC after storage (e.g., degradation in DMSO >7 days) .
- Resistance profiling: Screen against efflux pump-deficient strains (e.g., E. coli ΔacrAB) to identify pump-mediated resistance .
Q. How to reconcile divergent results in computational vs. experimental reaction yields?
Resolution Strategy:
- Error analysis: Quantify solvent effects (e.g., dielectric constant) missing in gas-phase DFT calculations .
- Experimental validation: Re-run reactions under predicted "optimal" conditions (e.g., 80°C, 4 hours) and adjust models iteratively .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
